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Introduction
2'-Aminoacetophenone (2-AAP) is a valuable building block in synthetic organic chemistry and

is of significant interest to the pharmaceutical industry.[1] Its structural features, an aromatic

ring substituted with both an amino group and an acetyl group, give rise to its unique chemical

reactivity and make it a precursor for a variety of heterocyclic compounds and other complex

organic molecules. This guide provides a comprehensive analysis of the spectroscopic data for

2'-aminoacetophenone, offering researchers and drug development professionals a detailed

reference for its structural characterization. The following sections will delve into the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with

experimental protocols and interpretive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of an organic molecule. For 2'-aminoacetophenone, both ¹H and ¹³C NMR provide

unambiguous evidence for its structure.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2'-aminoacetophenone, typically recorded in deuterated chloroform

(CDCl₃), exhibits distinct signals corresponding to the aromatic protons, the amino protons, and

the methyl protons.
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Table 1: ¹H NMR Spectroscopic Data for 2'-Aminoacetophenone[1]

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.71 dd 8.0, 1.6 H-6'

7.29 ddd 8.4, 7.2, 1.6 H-4'

6.70 dd 8.4, 0.8 H-3'

6.64 td 7.6, 1.2 H-5'

6.17 br s - -NH₂

2.59 s - -CH₃

Solvent: CDCl₃,

Reference: TMS at

0.00 ppm.

Interpretation of the ¹H NMR Spectrum:

The downfield signal at 7.71 ppm corresponds to the H-6' proton, which is deshielded by the

anisotropic effect of the adjacent carbonyl group.[1] The signal for H-4' appears as a doublet of

doublet of doublets at 7.29 ppm, indicating coupling to its neighboring protons. The upfield

aromatic signals at 6.70 ppm and 6.64 ppm are assigned to H-3' and H-5', respectively; these

protons are shielded by the electron-donating amino group.[1] A broad singlet at 6.17 ppm is

characteristic of the two protons of the primary amine. The sharp singlet at 2.59 ppm integrates

to three protons and is assigned to the methyl group of the acetyl moiety.[1]

Caption: Key ¹H NMR signal assignments for 2'-Aminoacetophenone.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of

the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2'-Aminoacetophenone[1]
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Chemical Shift (δ) ppm Assignment

200.7 C=O

151.1 C-2'

134.3 C-4'

131.5 C-6'

118.8 C-1'

116.9 C-5'

116.1 C-3'

28.2 -CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16

ppm.

Interpretation of the ¹³C NMR Spectrum:

The most downfield signal at 200.7 ppm is characteristic of a carbonyl carbon.[1] The signal at

151.1 ppm is assigned to C-2', the carbon atom directly attached to the electron-donating

amino group, which causes a significant downfield shift. The remaining aromatic carbons

appear in the range of 116-135 ppm. The carbon attached to the acetyl group, C-1', is

observed at 118.8 ppm. The methyl carbon of the acetyl group gives rise to the upfield signal at

28.2 ppm.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 2'-Aminoacetophenone[1]
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Wavenumber (cm⁻¹) Intensity Assignment

3465 Strong N-H Stretch (asymmetric)

3340 Strong N-H Stretch (symmetric)

1650 Strong C=O Stretch (conjugated)

1615, 1580 Medium-Strong C=C Aromatic Stretch

1285 Medium C-N Stretch

Sample preparation: Thin film.

Interpretation of the IR Spectrum:

The two strong bands at 3465 cm⁻¹ and 3340 cm⁻¹ are characteristic of the asymmetric and

symmetric N-H stretching vibrations of a primary amine, respectively.[1] The strong absorption

at 1650 cm⁻¹ is attributed to the C=O stretching of the conjugated ketone. The presence of

conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone.

The absorptions in the 1615-1580 cm⁻¹ region are due to the C=C stretching vibrations within

the aromatic ring. The C-N stretching vibration is observed around 1285 cm⁻¹.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Table 4: Mass Spectrometry Data for 2'-Aminoacetophenone[1]
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m/z Relative Abundance (%) Assignment

135 95 [M]⁺

120 100 [M-CH₃]⁺

92 55 [M-CH₃-CO]⁺

65 30 [C₅H₅]⁺

Ionization method: Electron

Ionization (EI).

Interpretation of the Mass Spectrum:

The molecular ion peak [M]⁺ is observed at an m/z of 135, which corresponds to the molecular

weight of 2'-aminoacetophenone.[2] The base peak, the most intense peak in the spectrum, is

at m/z 120, resulting from the loss of a methyl radical ([M-CH₃]⁺).[1][2] Subsequent loss of a

neutral carbon monoxide molecule from this fragment leads to the peak at m/z 92. The peak at

m/z 65 is likely due to the formation of the cyclopentadienyl cation ([C₅H₅]⁺) after further

fragmentation of the aromatic ring.[1]
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Caption: Proposed mass fragmentation pathway for 2'-Aminoacetophenone.

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
Sample Preparation: Dissolve approximately 5-10 mg of 2'-aminoacetophenone in 0.6-0.7

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard. Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy: Record the spectrum on a 400 MHz spectrometer. Standard

parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition

time of 4.0 s.
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¹³C NMR Spectroscopy: Record the proton-decoupled spectrum on the same 400 MHz

spectrometer operating at a frequency of 100 MHz for carbon. Use a spectral width of 240

ppm and a relaxation delay of 2.0 s.[1]

Infrared (IR) Spectroscopy[1]
Sample Preparation: Place a small drop of liquid 2'-aminoacetophenone between two

sodium chloride (NaCl) plates to form a thin film.

Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background

spectrum of the clean NaCl plates should be recorded and subtracted from the sample

spectrum.[1]

Mass Spectrometry (MS)[1]
Sample Introduction: Introduce a dilute solution of 2'-aminoacetophenone in a volatile solvent

(e.g., methanol) into the mass spectrometer via a direct insertion probe or a GC inlet.

Ionization and Analysis: Use an electron ionization (EI) source with a 70 eV electron beam.

Analyze the resulting ions using a quadrupole mass analyzer.[1]

Spectroscopic Analysis Workflow

2'-Aminoacetophenone Sample

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy

Mass Spectrometry

Spectroscopic Data
(δ, cm⁻¹, m/z) Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous

structural characterization of 2'-aminoacetophenone. Each technique offers complementary

information, from the carbon-hydrogen framework and functional groups to the molecular

weight and fragmentation pattern. This guide serves as a detailed technical resource for

scientists and researchers, facilitating the confident identification and utilization of this

important chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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